2-硝基-1-(2-硝基苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Nitro-1-(2-nitrophenyl)ethanol” is a compound that falls under the category of nitroalcohols . Nitroalcohols are more acidic than phenol itself . It is a compound useful in organic synthesis .

Synthesis Analysis

The synthesis of 2-nitro-1-(2-nitrophenyl)ethanol involves a sustainable, green, and efficient process. This process includes the reaction of different substituted aromatic aldehydes with nitroalkane by stirring at ambient temperature . The use of Calcined Eggshell (CES) as a natural catalyst and simple workup are expected to contribute to the development of an environmentally benign synthetic method for the Henry (nitroaldol) reaction .Molecular Structure Analysis

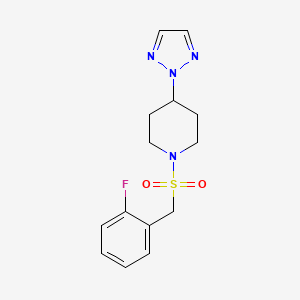

The molecular formula of 2-Nitro-1-(2-nitrophenyl)ethanol is C8H8N2O5 . Its average mass is 212.160 Da and its monoisotopic mass is 212.043320 Da .Chemical Reactions Analysis

The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium. Reaction via hydrated nitroso compounds formed by proton transfer prevails in aprotic solvents and in aqueous acid and base . In water, pH 3–8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates .Physical And Chemical Properties Analysis

2-Nitro-1-(2-nitrophenyl)ethanol is a dark brown liquid . It is insoluble in water . It is a nitrated alcohol . Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents . They react with oxoacids and carboxylic acids to form esters plus water .科学研究应用

Nitroalcohol Synthesis

2-Nitro-1-(2-nitrophenyl)ethanol is used in the synthesis of 2-nitro alcohol derivatives from different substituted aromatic aldehydes with nitroalkane . This process is sustainable, green, and efficient, and it’s carried out at ambient temperature with high product yield .

Henry (Nitroaldol) Reaction

The compound plays a significant role in the Henry reaction, a powerful carbon–carbon bond-forming reaction that synthesizes 2-nitro alcohols by reacting nitroalkane and an aromatic compound . This reaction is crucial in medicinal chemistry as it provides precursors to a variety of organic compounds .

Synthesis of Pharmacologically Important Molecules

2-Nitro-1-(2-nitrophenyl)ethanol is used in the synthesis of pharmacologically important molecules such as the anti-HIV drug amprenavir, α-hydroxy-β-amino acids, hepatotoxin 7-epicylindrospermopsin, taxotere side-chain and (–)bestatin, the β-receptor agonists (–)denopamine and (–)arbutamine, the β-blocker (S)-propanolol, and antibiotics such as chloroamphenicol, ephedrine, nor-ephedrine and anthracycline .

Synthesis of Nitroalkenes

2-Nitroalcohols formed from aryl aldehydes, such as 2-Nitro-1-(2-nitrophenyl)ethanol, have a tendency to eliminate water to form nitroalkenes . These nitroalkenes readily polymerize .

Redox Annulation of 2-Nitroarylethanols

A photoexcited nitro-induced strategy for switchable annulations of 2-nitroarylethanols was developed to construct N-heterocycles including indoles, N-hydroxyl oxindoles and N–H oxindoles . This metal- and photocatalyst-free reaction proceeds through intramolecular redox C–N coupling of branched hydroxyalkyl and nitro units .

Synthesis of Indoles and Oxindoles

2-Nitro-1-(2-nitrophenyl)ethanol is used in the synthesis of indoles and oxindoles, which are privileged skeletons in synthetic chemistry . These compounds are ubiquitous in various biologically active and pharmaceutical substances .

作用机制

Target of Action

The primary target of 2-Nitro-1-(2-nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules that regulate various cellular processes.

Mode of Action

2-Nitro-1-(2-nitrophenyl)ethanol interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . It is also known to undergo photochemical reactions upon irradiation, forming 2-nitroso benzaldehyde or 2-nitroso acetophenone .

Biochemical Pathways

The inhibition of PqsD by 2-Nitro-1-(2-nitrophenyl)ethanol affects the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting cell-to-cell communication . This disruption can lead to changes in gene expression and affect various downstream effects, such as virulence factor regulation and biofilm formation .

Result of Action

The inhibition of PqsD by 2-Nitro-1-(2-nitrophenyl)ethanol results in the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular levels can potentially reduce the pathogenicity of the bacteria.

Action Environment

The action of 2-Nitro-1-(2-nitrophenyl)ethanol can be influenced by various environmental factors. For instance, the compound’s photochemical reactions are known to depend on the solvent used . Additionally, the compound’s efficacy as a PqsD inhibitor may be affected by factors such as pH and temperature

安全和危害

2-Nitro-1-(2-nitrophenyl)ethanol is harmful if swallowed or inhaled . It causes skin and eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray . It is also recommended to avoid contact with skin, eyes, or clothing . It is advised to use personal protective equipment and ensure adequate ventilation . In case of ingestion or inhalation, it is advised to seek medical help .

属性

IUPAC Name |

2-nitro-1-(2-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBINJEMMNGAHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-1-(2-nitrophenyl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)

![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)